5-Bromo-1-benzothiophene-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-benzothiophene-2-carbonyl chloride: is an organobromine compound with the molecular formula C9H4BrClOS and a molecular weight of 275.55 g/mol . It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and bromine atoms. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
This compound is primarily used for research and development purposes .
Mode of Action
It’s known that this compound can react violently with water, liberating toxic gases .
Result of Action
It’s known that the compound can cause burns of eyes, skin, and mucous membranes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-1-benzothiophene-2-carbonyl chloride. For instance, the compound reacts violently with water, liberating toxic gases . Therefore, it’s crucial to handle this compound in a well-ventilated area and avoid contact with water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-benzothiophene-2-carbonyl chloride typically involves the bromination of benzothiophene followed by acylation. One common method includes the bromination of benzothiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromo-1-benzothiophene is then reacted with oxalyl chloride to form the carbonyl chloride derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-1-benzothiophene-2-carbonyl chloride can undergo nucleophilic substitution reactions where the bromine or carbonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Conditions typically involve the use of a base such as triethylamine or pyridine.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amides, esters, and thioesters.
Oxidation Products: Oxidized derivatives such as sulfoxides or sulfones.
Reduction Products: Reduced forms like alcohols or amines.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Chemistry: 5-Bromo-1-benzothiophene-2-carbonyl chloride is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives have shown promise in various therapeutic areas, including anti-inflammatory and anticancer research .
Industry: The compound is used in the production of specialty chemicals and materials. It serves as an intermediate in the synthesis of dyes, pigments, and polymers .
Comparison with Similar Compounds
- 5-Bromo-1-benzothiophene-2-carboxylic acid
- 5-Bromo-2-thiophenecarboxaldehyde
- 5-Bromo-1-benzothiophene
Comparison: 5-Bromo-1-benzothiophene-2-carbonyl chloride is unique due to the presence of both bromine and carbonyl chloride functional groups. This dual functionality allows for a wider range of chemical reactions compared to its analogs. For example, 5-Bromo-1-benzothiophene-2-carboxylic acid lacks the reactivity of the carbonyl chloride group, limiting its use in certain synthetic applications .
Properties
IUPAC Name |
5-bromo-1-benzothiophene-2-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClOS/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYLQGGHNAOVLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(S2)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383790 |
Source
|
Record name | 5-bromo-1-benzothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7312-14-3 |
Source
|
Record name | 5-bromo-1-benzothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.